molecular formula C9H9Cl2NO B1395383 3-(2,4-Dichlorophenoxy)azetidine CAS No. 1220028-20-5

3-(2,4-Dichlorophenoxy)azetidine

Cat. No. B1395383
CAS RN: 1220028-20-5
M. Wt: 218.08 g/mol
InChI Key: PMLDXMJQTBVTFZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)azetidine is a synthetic organic compound . It is a derivative of azetidine, a four-membered heterocycle .


Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular formula of 3-(2,4-Dichlorophenoxy)azetidine is C9H9Cl2NO . It is a derivative of azetidine, which is a four-membered nitrogen-containing heterocycle .


Chemical Reactions Analysis

Azetidines are highly reactive due to their considerable ring strain . They can undergo [2+2] photocycloaddition reactions, which are powerful methods for the synthesis of highly strained, four-membered rings .


Physical And Chemical Properties Analysis

The molecular weight of 3-(2,4-Dichlorophenoxy)azetidine is 218.08 g/mol . It has a density of 1.4±0.1 g/cm3 and a boiling point of 309.2±42.0 °C at 760 mmHg .

Safety And Hazards

3-(2,4-Dichlorophenoxy)azetidine may cause skin irritation, serious eye damage, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLDXMJQTBVTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenoxy)azetidine

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(2,4-dichlorophenoxy)azetidine-1-carboxylate (1.2 g, 3.78 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (TFA) (7 mL) and the reaction mixture was stirred at RT for 2 h. The mixture was concentrated under reduced pressure and filtered, washing with chloroform followed by diethyl ether to obtain 3-(2,4-dichlorophenoxy) azetidine (0.800 g, 100%) as a TFA salt.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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